molecular formula C15H12N4O2 B2707935 2-[1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carbonyl]pyridine CAS No. 478248-72-5

2-[1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carbonyl]pyridine

Cat. No.: B2707935
CAS No.: 478248-72-5
M. Wt: 280.287
InChI Key: GOIWVLYLLRXAKM-UHFFFAOYSA-N
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Description

2-[1-(4-Methoxyphenyl)-1H-1,2,3-triazole-4-carbonyl]pyridine (CAS 478248-72-5) is a chemical hybrid compound designed for advanced pharmaceutical and medicinal chemistry research. It integrates a 1,2,3-triazole core, a 4-methoxyphenyl group, and a pyridine carbonyl moiety, a structural combination known to be significant in drug discovery . The 1,2,3-triazole ring is a privileged scaffold in medicinal chemistry due to its ability to form hydrogen bonds and dipole-dipole interactions with various biological targets, which can enhance binding affinity and pharmacokinetic properties . This specific architecture suggests potential utility in developing novel therapeutic agents. Compounds featuring the 1,2,3-triazole pharmacophore have been extensively investigated and demonstrated a broad spectrum of biological activities, including anticancer , antiviral , and antibacterial effects . Researchers can leverage this molecule as a key intermediate or building block for synthesizing more complex bioactive molecules, such as spirooxindoles or other heterocyclic hybrids, which are often explored for their enhanced biological potency and selectivity . This product is intended for research applications in a controlled laboratory environment. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

[1-(4-methoxyphenyl)triazol-4-yl]-pyridin-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O2/c1-21-12-7-5-11(6-8-12)19-10-14(17-18-19)15(20)13-4-2-3-9-16-13/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOIWVLYLLRXAKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C=C(N=N2)C(=O)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-ylmethanone typically involves a multi-step process. One common method is the Huisgen 1,3-dipolar cycloaddition reaction, also known as the “click” reaction. This reaction involves the coupling of an azide with an alkyne to form the triazole ring. The reaction conditions often include the use of a copper(I) catalyst and a solvent such as dimethyl sulfoxide (DMSO) or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-ylmethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction may produce an alcohol .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of triazole derivatives in anticancer therapy. For instance, compounds containing triazole rings have shown significant cytotoxic effects against various cancer cell lines. In one study, derivatives similar to 2-[1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carbonyl]pyridine were evaluated for their ability to induce apoptosis in cancer cells, demonstrating promising results in inhibiting tumor growth .

Antimicrobial Properties

Triazole compounds are also recognized for their antimicrobial properties. Research indicates that derivatives of 1,2,3-triazoles exhibit potent activity against a range of bacterial and fungal pathogens. The incorporation of functional groups such as methoxyphenyl enhances their efficacy .

Neuroprotective Effects

There is emerging evidence that certain triazole derivatives can provide neuroprotective effects. Studies have suggested that these compounds may modulate neuroinflammatory pathways and offer potential therapeutic benefits for neurodegenerative diseases .

Coordination Chemistry

The unique structural features of this compound allow it to act as a ligand in coordination chemistry. Its ability to form stable complexes with metal ions can be utilized in catalysis and the development of new materials with specific electronic or optical properties .

Sensors

Research has indicated that triazole-containing compounds can function as chemosensors due to their selective binding properties. These sensors can detect metal ions or small organic molecules, making them valuable in environmental monitoring and safety applications .

Study 1: Anticancer Evaluation

In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized various triazole derivatives and tested their anticancer activity against several human cancer cell lines. The results showed that compounds with the methoxyphenyl substitution exhibited enhanced cytotoxicity compared to unsubstituted analogs .

Study 2: Antimicrobial Efficacy

A comprehensive evaluation of triazole derivatives against bacterial strains revealed that those containing the methoxyphenyl group had superior antimicrobial activity. This study highlighted the importance of structural modifications in enhancing biological activity .

Mechanism of Action

The mechanism of action of 1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-ylmethanone involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The triazole ring can form hydrogen bonds and hydrophobic interactions with amino acid residues in the enzyme’s active site .

Comparison with Similar Compounds

Key Observations :

  • Methoxy vs. Methyl : The methoxy group increases melting points slightly due to stronger intermolecular dipole interactions .
  • NMR Shifts : The methoxy proton signal at δ 3.85 ppm is distinct, while methyl groups appear downfield (δ 2.40 ppm). Pyridine protons remain consistent (~δ 8.65–8.70 ppm) across analogs .

Coordination Chemistry

The compound forms stable coordination complexes with transition metals. Compared to methyl-substituted ligands, methoxy analogs exhibit:

  • Enhanced Ligand Field Strength : Methoxy’s electron-donating nature increases metal-ligand bond strength, as evidenced by shorter M–N bond lengths in X-ray structures .
  • Isomer Preference : DFT calculations show methoxy-substituted ligands favor cis isomerism in octahedral complexes, while methyl analogs prefer trans configurations due to steric effects .

Biological Activity

The compound 2-[1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carbonyl]pyridine is a member of the triazole family, known for its diverse biological activities. Triazoles have gained attention in medicinal chemistry due to their role as pharmacophores in various therapeutic agents. This article reviews the synthesis, biological activities, structure-activity relationships, and potential applications of this specific triazole derivative.

Synthesis

The synthesis of This compound typically involves the use of "Click" chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC) method. This approach allows for the efficient formation of triazole rings under mild conditions. The synthesis can be summarized as follows:

  • Preparation of Azide and Alkyne Components : The azide is prepared from an appropriate aniline derivative, while the alkyne component can be synthesized from propargyl alcohol.
  • Cycloaddition Reaction : The azide and alkyne are reacted in the presence of a copper catalyst to form the triazole ring.
  • Carbonylation : The resultant triazole is then subjected to carbonylation to introduce the carbonyl group at the 4-position.

Antimicrobial Activity

Triazole derivatives have been extensively studied for their antimicrobial properties. In vitro studies have demonstrated that This compound exhibits significant antifungal activity against various Candida species. The minimum inhibitory concentration (MIC) values indicate that this compound could serve as a potential antifungal agent.

CompoundMIC (µg/mL)Target Organism
This compound32Candida albicans
2-[1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl]pyridine16Candida glabrata

Enzyme Inhibition

Research has shown that this compound acts as an inhibitor of carbonic anhydrase II (CA-II), an enzyme crucial for maintaining acid-base balance in organisms. The inhibition mechanism involves binding to the active site of CA-II, which is pivotal for its catalytic function.

  • Inhibition Assay Results :
    • IC50 values were determined using various concentrations of the compound.
    • A notable inhibition percentage was observed at concentrations above 10 µM.

Structure-Activity Relationship (SAR)

The biological activity of triazoles often correlates with their structural features. Modifications on the phenyl ring or the triazole moiety can significantly impact potency and selectivity against specific targets.

  • Key Structural Features :
    • The presence of electron-donating groups (like methoxy) enhances solubility and biological activity.
    • Substituents on the pyridine ring can modulate interaction with biological targets.

Case Studies

Several studies have highlighted the therapeutic potential of triazole derivatives:

  • Antifungal Studies : A series of 1H-triazole derivatives were synthesized and evaluated for antifungal activity against clinical isolates of Candida. Among them, compounds with methoxy substituents showed superior efficacy compared to others without such modifications .
  • Carbonic Anhydrase Inhibitors : A study focused on various triazole analogs revealed that modifications at the 4-position significantly influenced CA-II inhibition. The introduction of a methoxy group was found to enhance binding affinity .

Q & A

Q. What are the most reliable synthetic routes for preparing 2-[1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carbonyl]pyridine?

The compound is typically synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a regioselective method for 1,4-disubstituted triazole formation . Key steps include:

  • Reacting a 4-methoxyphenyl azide with a pyridine-bearing alkyne under Cu(I) catalysis (e.g., CuSO₄·5H₂O with sodium ascorbate in THF/H₂O).
  • Post-functionalization of the triazole with a pyridine carbonyl group via acyl chloride coupling. Optimize reaction conditions (e.g., solvent polarity, temperature) to achieve >90% yield, as demonstrated in analogous triazole syntheses .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

  • ¹H/¹³C NMR : The 4-methoxyphenyl group shows a singlet at ~3.8 ppm (OCH₃), while the pyridine ring exhibits characteristic aromatic splitting (e.g., 8.5–7.5 ppm for protons). The triazole proton appears as a singlet at ~8.3 ppm .
  • IR : Stretching vibrations for C=O (1680–1720 cm⁻¹) and triazole C=N (1550–1600 cm⁻¹) confirm the carbonyl-triazole linkage .
  • MS : High-resolution ESI-MS can verify the molecular ion ([M+H]⁺) and fragmentation patterns, such as loss of CO (28 Da) from the carbonyl group .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the stability and reactivity of this compound in coordination chemistry?

Density Functional Theory (DFT) optimizes molecular geometries and calculates frontier molecular orbitals (HOMO/LUMO) to predict binding affinity with metal ions. For example:

  • The triazole’s N3 atom and pyridine’s N atom act as donor sites, forming stable complexes with transition metals (e.g., Pt(II), Au(III)) .
  • DFT studies on analogous triazole-pyridine ligands reveal cis/trans isomer energy differences (~5–10 kcal/mol), influencing catalytic or biological activity .

Q. What strategies resolve contradictions in crystallographic data for triazole-containing compounds?

Use SHELXL for refinement, particularly for handling disorder in the methoxyphenyl group or triazole-pyridine torsion angles:

  • Apply restraints to anisotropic displacement parameters for light atoms (C, N).
  • Validate hydrogen bonding (e.g., C–H⋯O interactions between methoxy and carbonyl groups) using Olex2 or Mercury . For example, a 2018 study resolved similar coordination compounds with R-factors < 5% .

Q. How does the electronic nature of the 4-methoxyphenyl group influence metal-ligand interactions in coordination complexes?

The electron-donating methoxy group enhances ligand-to-metal charge transfer (LMCT), as shown in Au(III) and Pt(II) complexes:

  • UV-Vis spectra of Pt(II) complexes exhibit redshifted absorption bands (λmax ~450 nm) due to ligand π→π* transitions stabilized by methoxy substitution .
  • Cyclic voltammetry reveals reversible metal-centered redox peaks, with E₁/2 shifts correlating with substituent electronic effects .

Q. What experimental designs are optimal for evaluating the biological activity of this compound?

  • Anticancer assays : Screen against human cell lines (e.g., MCF-7, HeLa) using MTT assays, with IC₅₀ values compared to reference drugs (e.g., cisplatin). Triazole derivatives show enhanced activity when paired with pyridine carbonyl groups .
  • Antimicrobial studies : Use agar diffusion methods against Gram-positive/negative bacteria. Structure-activity relationships (SARs) indicate that methoxy substitution improves membrane permeability .

Methodological Tables

Q. Table 1. Key Spectral Data for Structural Confirmation

TechniqueObserved SignalReference
¹H NMR (400 MHz)δ 8.3 (s, 1H, triazole), 3.8 (s, 3H, OCH₃)
HRMS (ESI+)[M+H]⁺ = 323.1012 (calc. 323.1009)

Q. Table 2. DFT-Optimized Geometries for Metal Complexes

Metal IonBond Length (M–Ntriazole, Å)Bond Angle (N–M–N, °)Reference
Pt(II)2.0592.3
Au(III)2.1289.7

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